molecular formula C41H39N3O5 B12511454 9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate

9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate

Cat. No.: B12511454
M. Wt: 653.8 g/mol
InChI Key: XBFUQFBELVYYJP-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethyl group, a methoxy(methyl)carbamoyl group, and a triphenylmethylcarbamoyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of N,O-dimethylhydroxylamine hydrochloride with FMOC-S-trityl-L-cysteine . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate stands out due to its unique combination of functional groups. This distinct structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[methoxy(methyl)amino]-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O5/c1-44(48-2)39(46)37(42-40(47)49-28-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-27-38(45)43-41(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-37H,26-28H2,1-2H3,(H,42,47)(H,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFUQFBELVYYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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